Home > Products > Screening Compounds P71013 > N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine; (S)-1-[(1-Carboxy-2-phenylethyl)amino]-1-deoxy-D-fructose; 1-[(a-Carboxyphenethyl)amino]-1-deoxy-fructose; N-(1'-Carboxy-2'-phenylethyl)amino-1-deoxyfructose
N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine; (S)-1-[(1-Carboxy-2-phenylethyl)amino]-1-deoxy-D-fructose; 1-[(a-Carboxyphenethyl)amino]-1-deoxy-fructose; N-(1'-Carboxy-2'-phenylethyl)amino-1-deoxyfructose -

N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine; (S)-1-[(1-Carboxy-2-phenylethyl)amino]-1-deoxy-D-fructose; 1-[(a-Carboxyphenethyl)amino]-1-deoxy-fructose; N-(1'-Carboxy-2'-phenylethyl)amino-1-deoxyfructose

Catalog Number: EVT-13998356
CAS Number:
Molecular Formula: C15H21NO7
Molecular Weight: 327.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine, also known by various other names including (S)-1-[(1-Carboxy-2-phenylethyl)amino]-1-deoxy-D-fructose, is a compound that belongs to the class of Amadori products formed during the Maillard reaction. This reaction typically occurs between reducing sugars and amino acids, leading to complex flavor and color changes in food. The compound has garnered interest for its potential applications in food science and flavor enhancement.

Source

The compound can be synthesized from L-phenylalanine and D-fructose through various methods, including thermal treatment and controlled reaction conditions. Its study is significant in food chemistry, especially concerning the formation of flavor compounds during cooking processes.

Classification

N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine is classified as an Amadori product, which are intermediate compounds formed during the early stages of the Maillard reaction. This specific product is notable for its role in flavor development and potential health benefits.

Synthesis Analysis

Methods

The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine can be achieved through several methods:

  1. Thermal Treatment: The compound can be produced by heating a mixture of L-phenylalanine and D-fructose under controlled conditions. This method often involves adjusting temperature and time to optimize yield.
  2. Freeze-Drying: In some studies, freeze-drying techniques have been employed to stabilize the product after synthesis, allowing for better preservation of flavor compounds .
  3. Use of Natural Solvents: Recent advancements include using natural deep eutectic solvents to facilitate reactions with lower water content, enhancing the efficiency of the synthesis process .

Technical Details

The synthesis typically requires precise control over temperature and pH to prevent degradation of reactants and ensure high yields of the desired product. Analytical techniques such as high-performance liquid chromatography (HPLC) are often used to monitor the reaction progress and purify the final product.

Molecular Structure Analysis

Structure

The molecular formula of N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine is C15H21NO7C_{15}H_{21}NO_{7}, with a molecular weight of approximately 327.33 g/mol . The structure consists of a phenylalanine moiety linked to a deoxyfructose unit, which contributes to its unique chemical properties.

Data

Key structural data include:

  • Monoisotopic Mass: 327.132 g/mol
  • Polar Surface Area: 139.48 Ų
  • IUPAC Name: (2S)-3-phenyl-2-{[(3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl}amino)propanoic acid .
Chemical Reactions Analysis

Reactions

N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine participates in various chemical reactions typical of Amadori products:

  1. Maillard Reaction: It is formed through the Maillard reaction between reducing sugars and amino acids, resulting in a complex mixture of flavors and aromas.
  2. Degradation Pathways: Under certain conditions (e.g., high temperatures), it can undergo further transformations leading to advanced glycation end-products (AGEs) which may have implications for health .

Technical Details

Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are used to identify and quantify products formed during these reactions, providing insights into their formation mechanisms and potential applications in food science .

Mechanism of Action

Process

The mechanism by which N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine exerts its effects primarily involves its role as an intermediate in the Maillard reaction:

  1. Initial Reaction: The amino group of L-phenylalanine reacts with the carbonyl group of D-fructose.
  2. Formation of Amadori Product: This leads to the formation of an unstable intermediate that rearranges into N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine.
  3. Flavor Development: As the reaction progresses, this compound can further react to form various flavor compounds that enhance food sensory properties.

Data

Research indicates that these reactions can significantly alter flavor profiles, making them crucial in culinary applications .

Physical and Chemical Properties Analysis

Physical Properties

N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine exhibits several notable physical properties:

  • Appearance: Typically exists as a solid or powder.
  • Solubility: Soluble in water due to its polar hydroxyl groups.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under normal conditions but sensitive to heat.
  • Reactivity: Can participate in further reactions typical of Amadori products, leading to complex flavors when subjected to heat during cooking processes.

Relevant data indicate that it may also exhibit antioxidant properties due to its phenolic content .

Applications

Scientific Uses

N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine has several applications in scientific research:

  1. Food Science: Used extensively in studies related to flavor enhancement and food preservation.
  2. Health Research: Investigated for potential health benefits related to its antioxidant properties and role in reducing glycation processes associated with aging and diabetes .
  3. Flavor Chemistry: Employed in developing new flavor compounds through controlled Maillard reactions for use in food products.

Properties

Product Name

N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine; (S)-1-[(1-Carboxy-2-phenylethyl)amino]-1-deoxy-D-fructose; 1-[(a-Carboxyphenethyl)amino]-1-deoxy-fructose; N-(1'-Carboxy-2'-phenylethyl)amino-1-deoxyfructose

IUPAC Name

(2S)-3-phenyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid

Molecular Formula

C15H21NO7

Molecular Weight

327.33 g/mol

InChI

InChI=1S/C15H21NO7/c17-11-7-23-15(22,13(19)12(11)18)8-16-10(14(20)21)6-9-4-2-1-3-5-9/h1-5,10-13,16-19,22H,6-8H2,(H,20,21)/t10-,11+,12+,13-,15?/m0/s1

InChI Key

CPXVOVGNKRERLG-VJDSNFAGSA-N

Canonical SMILES

C1C(C(C(C(O1)(CNC(CC2=CC=CC=C2)C(=O)O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C(O1)(CN[C@@H](CC2=CC=CC=C2)C(=O)O)O)O)O)O

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